![molecular formula C24H26N4O2 B10989698 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10989698.png)
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can modulate signaling pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
What sets N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. The presence of both the indole and carboxamide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, often referred to as compound 19, is a synthetic derivative that has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C24H26N4O
- Molecular Weight : 398.49 g/mol
The structure features an indole moiety, which is known for its biological significance, particularly in pharmacology. The presence of the carboxamide group enhances its solubility and bioavailability.
Inhibition of ASK1 Kinase
One significant mechanism of action for compound 19 is its inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a member of the MAPK family implicated in various diseases, including cancer and inflammatory disorders. Studies have demonstrated that compound 19 exhibits potent anti-ASK1 activity, outperforming other known inhibitors like GS-4997 in cellular assays .
Anti-inflammatory Effects
In vivo studies using a dextran sulfate sodium (DSS)-induced model of ulcerative colitis revealed that compound 19 significantly reduces disease severity. Key findings include:
- Reduction in Body Weight Loss : Mice treated with compound 19 showed less weight loss compared to controls.
- Colonic Shortening : The treatment group exhibited reduced colonic shortening, indicating less inflammation.
- Inflammatory Cell Infiltration : Histological analyses showed decreased infiltration of inflammatory cells in colon tissues .
Structure-Activity Relationship (SAR)
A comprehensive SAR study has been conducted to optimize the biological activity of indole derivatives. The modifications on the indole scaffold directly influence the compound's potency and selectivity for ASK1 inhibition.
Key Findings from SAR Studies
Compound | K i (nM) for rD2L | K i (nM) for rD3 | D2L/D3 Ratio |
---|---|---|---|
Compound 19 | 46.7 ± 6.6 | 1.92 ± 0.38 | 24.3 |
D-237 | 26.0 ± 7.5 | 0.83 ± 0.13 | 31.5 |
D-301 | 269 ± 16 | 2.23 ± 0.60 | 121 |
D-264 | 264 ± 40 | 0.92 ± 0.23 | 253 |
The table illustrates that compound 19 has a favorable D2L/D3 ratio, suggesting a balanced interaction with dopamine receptors which may contribute to its therapeutic profile .
Ulcerative Colitis Model
In research involving DSS-induced ulcerative colitis, compound 19 was administered to evaluate its therapeutic effects:
- Study Design : Mice were divided into treatment and control groups.
- Results : Significant improvements were noted in disease activity index (DAI), with treated mice showing lower scores compared to controls.
These findings indicate a promising role for compound 19 in managing inflammatory bowel diseases through its anti-inflammatory properties.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-28-21-11-5-2-7-17(21)15-22(28)24(30)26-14-13-25-23(29)12-6-8-18-16-27-20-10-4-3-9-19(18)20/h2-5,7,9-11,15-16,27H,6,8,12-14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
HUPYXYLIYLOTAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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